molecular formula C12H22N2O4 B1519258 (S)-1-Boc-4-(aminocarboxymethyl)piperidine CAS No. 368866-11-9

(S)-1-Boc-4-(aminocarboxymethyl)piperidine

Cat. No.: B1519258
CAS No.: 368866-11-9
M. Wt: 258.31 g/mol
InChI Key: UPEUKKCILASJSH-VIFPVBQESA-N
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Description

(S)-1-Boc-4-(aminocarboxymethyl)piperidine: is a synthetic organic compound that belongs to the class of piperidines, which are six-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom of the piperidine ring and an aminocarboxymethyl group attached to the fourth carbon of the ring. Piperidines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

It is known that piperidine derivatives, which this compound is a part of, have remarkable pharmacological properties . They have been reported to exhibit antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties suggest that (S)-1-Boc-4-(aminocarboxymethyl)piperidine may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.

Cellular Effects

Related compounds, such as piperine, have shown to exert significant effects on various types of cells and cellular processes . They have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Piperidine derivatives have been reported to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds have shown changes in their effects over time, including stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Related compounds have shown varying effects with different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Piperidine derivatives have been reported to interact with various enzymes and cofactors, influencing metabolic flux or metabolite levels .

Transport and Distribution

Related compounds have been reported to interact with transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Related compounds have been reported to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Boc-4-(aminocarboxymethyl)piperidine typically involves multiple steps, starting from commercially available or easily synthesized precursors. One common approach is the nucleophilic substitution reaction of a suitable piperidine derivative with an appropriate carboxymethylating agent. The reaction conditions often require the use of strong bases, such as lithium diisopropylamide (LDA), to deprotonate the starting material and facilitate the nucleophilic attack.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Process optimization is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

(S)-1-Boc-4-(aminocarboxymethyl)piperidine: can undergo various types of chemical reactions, including:

  • Oxidation: The aminocarboxymethyl group can be oxidized to form carboxylic acids or their derivatives.

  • Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amine.

  • Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used, with reaction conditions typically involving polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

  • Oxidation: Carboxylic acids, esters, and amides.

  • Reduction: Free amine derivatives.

  • Substitution: Various substituted piperidines.

Scientific Research Applications

(S)-1-Boc-4-(aminocarboxymethyl)piperidine: has several applications in scientific research, including:

  • Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used to study biological processes involving piperidine derivatives, such as enzyme inhibition and receptor binding.

  • Medicine: It is used in the development of new drugs, particularly those targeting central nervous system disorders and cardiovascular diseases.

  • Industry: The compound finds applications in the production of polymers, dyes, and other industrial chemicals.

Comparison with Similar Compounds

(S)-1-Boc-4-(aminocarboxymethyl)piperidine: is similar to other piperidine derivatives, but its unique structural features, such as the Boc protecting group and the aminocarboxymethyl group, distinguish it from others. Some similar compounds include:

  • N-Boc-4-aminopiperidine: Lacks the carboxymethyl group.

  • 4-Aminocarboxymethylpiperidine: Lacks the Boc protecting group.

  • 3-Aminopiperidine: Different position of the amino group.

These structural differences can lead to variations in reactivity, biological activity, and applications.

Properties

IUPAC Name

(2S)-2-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-6-4-8(5-7-14)9(13)10(15)16/h8-9H,4-7,13H2,1-3H3,(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEUKKCILASJSH-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654366
Record name (2S)-Amino[1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368866-11-9
Record name (2S)-Amino[1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 368866-11-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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